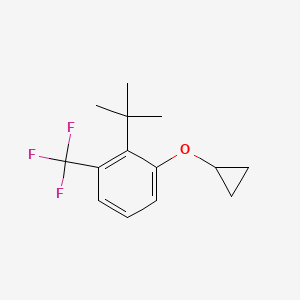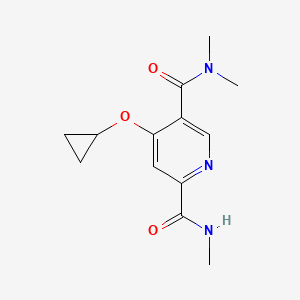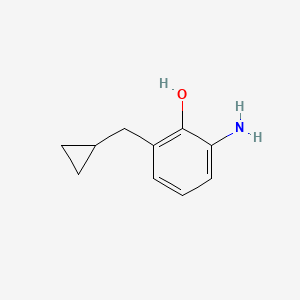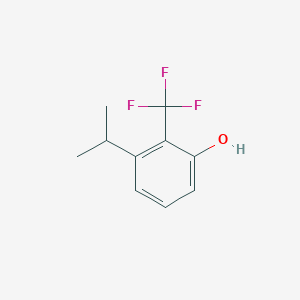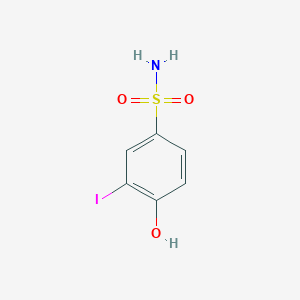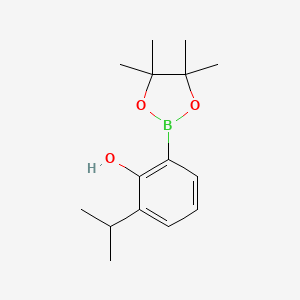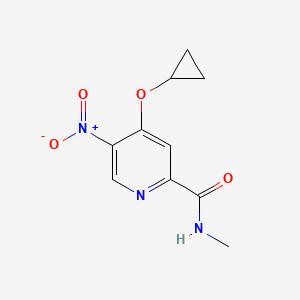
4-Cyclopropoxy-N-methyl-5-nitropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N-methyl-5-nitropicolinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a picolinamide backbone
Preparation Methods
The synthesis of 4-Cyclopropoxy-N-methyl-5-nitropicolinamide involves several steps. One common synthetic route includes the following steps:
N-Methylation: The addition of a methyl group to the nitrogen atom of the picolinamide.
The reaction conditions for these steps typically involve the use of specific reagents and catalysts to facilitate the reactions. For example, cyclopropylation may require the use of cyclopropyl bromide and a base, while nitration may involve the use of nitric acid and sulfuric acid .
Chemical Reactions Analysis
4-Cyclopropoxy-N-methyl-5-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the nitro group or the cyclopropoxy group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cyclopropoxy-N-methyl-5-nitropicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research is being conducted to explore its potential as a therapeutic agent. Its unique chemical properties may make it suitable for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-nitropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro group and the cyclopropoxy group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Cyclopropoxy-N-methyl-5-nitropicolinamide can be compared with other similar compounds such as 5-Cyclopropoxy-N-methyl-4-nitropicolinamide and 4-Cyclopropoxy-5-nitropicolinamide. These compounds share similar structures but differ in the position of the nitro and cyclopropoxy groups. The differences in their structures can lead to variations in their chemical reactivity and biological activity. For example, the position of the nitro group can affect the compound’s ability to undergo reduction or substitution reactions .
Properties
Molecular Formula |
C10H11N3O4 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)7-4-9(17-6-2-3-6)8(5-12-7)13(15)16/h4-6H,2-3H2,1H3,(H,11,14) |
InChI Key |
LBYUSOFLILBLCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



